1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1-propyl-1H-pyrazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives:
1,3-Dimethyl-1H-pyrazole: This compound shares the same pyrazole core but lacks the propyl substituent, resulting in different chemical and biological properties.
1-Propyl-1H-pyrazole-5-carbaldehyde: This compound is a precursor in the synthesis of this compound and has distinct reactivity due to the presence of the aldehyde group.
3,5-Dimethyl-1H-pyrazole: Another similar compound with different substitution patterns, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1,3-dimethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-7-17-11(5-6-14-17)8-13-12-9-16(3)15-10(12)2/h5-6,9,13H,4,7-8H2,1-3H3 |
InChI Key |
JTVBZBZGMYFUFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=CN(N=C2C)C |
Origin of Product |
United States |
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